molecular formula C18H17NOS B2660770 N-(1-benzothiophen-5-yl)-2-(2,4-dimethylphenyl)acetamide CAS No. 922622-83-1

N-(1-benzothiophen-5-yl)-2-(2,4-dimethylphenyl)acetamide

Cat. No.: B2660770
CAS No.: 922622-83-1
M. Wt: 295.4
InChI Key: RVRIBSYTKJVLEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzothiophen-5-yl)-2-(2,4-dimethylphenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzothiophen-5-yl)-2-(2,4-dimethylphenyl)acetamide typically involves the following steps:

    Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through cyclization reactions involving thiophene derivatives.

    Acylation Reaction: The benzothiophene derivative is then subjected to an acylation reaction with 2,4-dimethylphenylacetic acid or its derivatives in the presence of a suitable catalyst.

    Amidation: The final step involves the formation of the acetamide group through an amidation reaction, where the acylated benzothiophene is reacted with an amine source.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzothiophen-5-yl)-2-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene or phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(1-benzothiophen-5-yl)-2-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound can influence signal transduction pathways, leading to various cellular effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzothiophen-2-yl)-2-(2,4-dimethylphenyl)acetamide
  • N-(1-benzothiophen-3-yl)-2-(2,4-dimethylphenyl)acetamide
  • N-(1-benzothiophen-4-yl)-2-(2,4-dimethylphenyl)acetamide

Uniqueness

N-(1-benzothiophen-5-yl)-2-(2,4-dimethylphenyl)acetamide is unique due to its specific substitution pattern on the benzothiophene ring, which can influence its chemical reactivity and biological activity. This uniqueness may result in distinct properties and applications compared to similar compounds.

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-2-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NOS/c1-12-3-4-14(13(2)9-12)11-18(20)19-16-5-6-17-15(10-16)7-8-21-17/h3-10H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVRIBSYTKJVLEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)NC2=CC3=C(C=C2)SC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.